2-(4-Bromo-3-methylphenyl)ethanamine
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Overview
Description
2-(4-Bromo-3-methylphenyl)ethanamine is an organic compound with the molecular formula C9H12BrN It is a derivative of phenethylamine, where the phenyl ring is substituted with a bromine atom at the 4-position and a methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-methylphenyl)ethanamine typically involves the bromination of 3-methylphenethylamine. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3-methylphenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding 3-methylphenethylamine.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.
Major Products Formed
Oxidation: 4-Bromo-3-methylbenzaldehyde or 4-Bromo-3-methylacetophenone.
Reduction: 3-Methylphenethylamine.
Substitution: 2-(4-Hydroxy-3-methylphenyl)ethanamine or 2-(4-Amino-3-methylphenyl)ethanamine.
Scientific Research Applications
2-(4-Bromo-3-methylphenyl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3-methylphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methyl substituents on the phenyl ring influence its binding affinity and selectivity towards these targets. The compound can modulate biochemical pathways, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with methoxy groups instead of bromine and methyl groups.
4-Bromo-2-methylphenethylamine: A positional isomer with the bromine and methyl groups at different positions.
2-(4-Hydroxy-3-methylphenyl)ethanamine: A hydroxyl-substituted analogue.
Uniqueness
2-(4-Bromo-3-methylphenyl)ethanamine is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring. This configuration imparts distinct chemical and biological properties, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
2-(4-bromo-3-methylphenyl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-7-6-8(4-5-11)2-3-9(7)10/h2-3,6H,4-5,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOSSNUFARORTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCN)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20593560 |
Source
|
Record name | 2-(4-Bromo-3-methylphenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20593560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
786625-94-3 |
Source
|
Record name | 2-(4-Bromo-3-methylphenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20593560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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